molecular formula C8H7N3O B1205228 Imidazo[1,2-a]pyridine-3-carboxamide CAS No. 6188-45-0

Imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B1205228
CAS RN: 6188-45-0
M. Wt: 161.16 g/mol
InChI Key: ZMBYQTGAXZOMOO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxamide is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used as an inhibitor of β-site amyloid precursor protein-cleaving enzyme (BACE) .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology . An effective multi-step synthesis method has also been reported, achieving impressive yields ranging from 93% to 97% .


Molecular Structure Analysis

Molecular docking simulation of molecules of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) with Mycobacterium tuberculosis target (DNA gyrase) was carried out to evaluate their theoretical binding affinities .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid . The reaction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as novel antimycobacterial agents. A study described the synthesis and structure-activity relationship of these compounds, highlighting their selective inhibition of Mycobacterium tuberculosis, without affecting gram-positive or gram-negative pathogens (Ramachandran et al., 2013).

Potent Anti-Tuberculosis Agents

Further research into imidazo[1,2-a]pyridine-3-carboxamides demonstrated their potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Some compounds in this class showed significant minimum inhibitory concentrations, indicating their potential as a new class of anti-TB agents (Moraski et al., 2013).

Continuous Flow Synthesis

The first continuous flow synthesis of certain imidazo[1,2-a]pyridine-2-carboxamides, an advancement over traditional in-flask methods, was developed. This process facilitated the multi-step synthesis of these compounds, including a Mur ligase inhibitor, without isolating intermediates (Herath et al., 2010).

Novel Antituberculosis Agents

A series of imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxyethyl) moiety was synthesized, displaying excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest a new direction for antitubercular agent development (Wu et al., 2016).

Active Agents Against Mycobacterium Avium

Imidazo[1,2-a]pyridine-3-carboxamides have also demonstrated activity against Mycobacterium avium strains, with significant activity observed in a mouse M. avium infection model. This indicates their potential as a new class of antibiotics for treating M. avium infections (Moraski et al., 2016).

Therapeutic Agent Scaffold

Imidazo[1,2-a]pyridine is a versatile scaffold in medicinal chemistry, with a broad range of applications including anticancer, antimycobacterial, and anticonvulsant activities. It has been featured in various marketed preparations, leading to efforts in structural modifications for novel therapeutic agents (Deep et al., 2016).

Synthesis and Functionalization Methods

Recent efforts have focused on developing new methods for synthesizing imidazo[1,2-a]pyridines using mild reaction conditions and inexpensive catalysts. This approach enhances biological activity and contributes to pharmaceutical applications (Ravi & Adimurthy, 2017).

Safety And Hazards

Safety data sheets suggest that this compound may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBYQTGAXZOMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210869
Record name Imidazo(1,2-a)pyridine, 3-carbamoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-carboxamide

CAS RN

6188-45-0
Record name Imidazo(1,2-a)pyridine, 3-carbamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 3-carbamoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
K Lv, L Li, B Wang, M Liu, B Wang, W Shen… - European Journal of …, 2017 - Elsevier
We report herein the design and synthesis of “novel imidazo [1,2-a]pyridine-3-carboxamides (IPAs)” bearing a variety of different linkers, based on the structure of IMB-1402 discovered …
Number of citations: 31 www.sciencedirect.com
H Wang, A Wang, J Gu, L Fu, K Lv, C Ma, Z Tao… - European Journal of …, 2019 - Elsevier
A series of reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides (IPAs) with various side chains were designed and synthesized as new anti-TB agents in this work. Five …
Number of citations: 27 www.sciencedirect.com
GC Moraski, LD Markley, PA Hipskind… - ACS medicinal …, 2011 - ACS Publications
A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized. The compounds were evaluated for …
Number of citations: 184 pubs.acs.org
A Nandikolla, S Srinivasarao, YM Khetmalis… - Toxicology in Vitro, 2021 - Elsevier
Twenty-eight novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamide were designed and synthesized based on hybridization approach. The structure of the final …
Number of citations: 18 www.sciencedirect.com
GC Moraski, AG Oliver, LD Markley, S Cho… - Bioorganic & medicinal …, 2014 - Elsevier
A set of 5,6-fused bicyclic heteroaromatic scaffolds were investigated for their in vitro anti-tubercular activity versus replicating and non-replicating strains of Mycobacterium tuberculosis (…
Number of citations: 47 www.sciencedirect.com
SN Mali, HK Chaudhari - Open …, 2018 - openpharmaceuticalsciencesjournal …
Background: IMB-1402, Q203 and ND09759 analogs were found to have strong efficiency against Multi-drug-resistant tuberculosis (MDR-TB)/Extensively drug-resistant tuberculosis (…
M Abdullahi, SE Adeniji, DE Arthur… - Journal of Genetic …, 2021 - Springer
Background Tuberculosis (TB) remains a serious global health challenge that is caused by Mycobacterium tuberculosis and has killed numerous people. This necessitated the urgent …
Number of citations: 18 link.springer.com
B Jadhav, R Kenny, Y Nivid, M Mandewale… - Open Journal of …, 2016 - scirp.org
A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives 5a-5m were synthesized through multi-step reactions. To achieve the synthesis of the desired …
Number of citations: 9 www.scirp.org
L Li, A Wang, B Wang, M Liu, K Lv, Z Tao, C Ma… - Chinese Chemical …, 2020 - Elsevier
Seven 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide series containing various amine moieties were designed and synthesized as new anti-TB agents. …
Number of citations: 12 www.sciencedirect.com
M Abdullahi, N Das, SE Adeniji, AK Usman… - Journal of Clinical …, 2021 - Elsevier
Tuberculosis (TB) is one of the leading infectious diseases worldwide even with the ravaging COVID-19 pandemic in recent times. This mandated further search and exploration of more …
Number of citations: 6 www.sciencedirect.com

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